molecular formula C22H17BrN4O2 B5875930 N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide

N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide

Cat. No. B5875930
M. Wt: 449.3 g/mol
InChI Key: PQWPGXYHDUQEOL-ZMOGYAJESA-N
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Description

N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPFH and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of BPFH is not fully understood. However, it has been proposed that BPFH exerts its biological effects by modulating the activity of enzymes and signaling pathways. BPFH has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. BPFH has also been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
BPFH has been shown to exert various biochemical and physiological effects. In vitro studies have shown that BPFH inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BPFH has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, BPFH has been shown to selectively bind with copper ions, and this property has been exploited for the development of a fluorescent sensor for the detection of copper ions in biological samples.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPFH is its potential use as a drug delivery agent. BPFH has been shown to form stable complexes with various drugs, and this property has been exploited for the development of drug delivery systems. In addition, BPFH has been shown to selectively bind with copper ions, and this property has been exploited for the development of a fluorescent sensor for the detection of copper ions in biological samples.
One of the limitations of BPFH is its potential toxicity. In vitro studies have shown that BPFH is cytotoxic at high concentrations, and further studies are needed to determine its safety in vivo.

Future Directions

There are several future directions for the study of BPFH. One of the future directions is the development of BPFH-based drug delivery systems for the targeted delivery of drugs to cancer cells. Another future direction is the development of BPFH-based fluorescent sensors for the detection of metal ions in biological samples. Further studies are also needed to determine the safety and efficacy of BPFH in vivo.

Synthesis Methods

The synthesis of BPFH has been reported using different methods. One of the commonly used methods involves the reaction between 5-bromo-2-furoic acid, hydrazine hydrate, and 1-benzyl-3-phenyl-1H-pyrazol-4-carbaldehyde in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

BPFH has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BPFH has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. BPFH has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In biochemistry, BPFH has been studied for its potential use as a fluorescent probe for the detection of metal ions. BPFH has been shown to selectively bind with copper ions, and this property has been exploited for the development of a fluorescent sensor for the detection of copper ions in biological samples.
In pharmacology, BPFH has been studied for its potential use as a drug delivery agent. BPFH has been shown to form stable complexes with various drugs, and this property has been exploited for the development of drug delivery systems.

properties

IUPAC Name

N-[(E)-(1-benzyl-3-phenylpyrazol-4-yl)methylideneamino]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O2/c23-20-12-11-19(29-20)22(28)25-24-13-18-15-27(14-16-7-3-1-4-8-16)26-21(18)17-9-5-2-6-10-17/h1-13,15H,14H2,(H,25,28)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWPGXYHDUQEOL-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=NNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=N/NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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